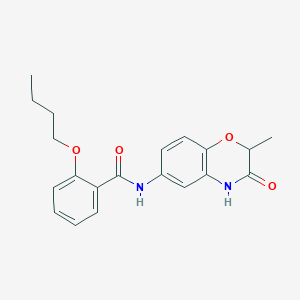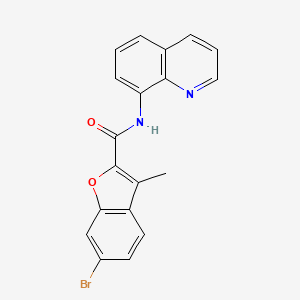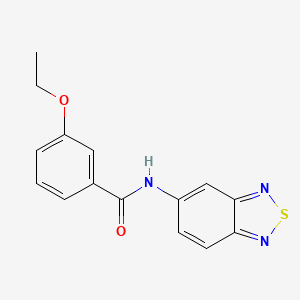
2,4-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a 2,4-dimethylphenyl group, a 5-chloro group, and a propane-1-sulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloropyrimidine and a suitable amine.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nucleophile attacks the electrophilic carbon of the pyrimidine ring.
Chlorination: The 5-position of the pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The propane-1-sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of new pyrimidine derivatives with varied functional groups.
Applications De Recherche Scientifique
2,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting key cellular processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Shares a similar pyrimidine core but with different substituents.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
Uniqueness
2,4-DIMETHYLPHENYL 5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and scientific research.
Propriétés
Formule moléculaire |
C16H17ClN2O4S |
|---|---|
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
(2,4-dimethylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-4-7-24(21,22)16-18-9-12(17)14(19-16)15(20)23-13-6-5-10(2)8-11(13)3/h5-6,8-9H,4,7H2,1-3H3 |
Clé InChI |
BZZUITOQLOPQHT-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11323173.png)
![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide](/img/structure/B11323174.png)
![7-bromo-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11323175.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11323177.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide](/img/structure/B11323181.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11323199.png)
![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)

![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323225.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)
